molecular formula C19H22N2O5S B5537463 [2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate

[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate

Cat. No. B5537463
M. Wt: 390.5 g/mol
InChI Key: NVDMCNQFONOULT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves N-alkylation, where specific substituents are introduced to enhance the molecule's properties, such as polarity and fluorescence. A notable example is the alkylation of 2-methoxy-10H-phenothiazine to introduce 3-dimethylaminopropyl groups, which can be further derivatized to enhance the molecule's solubility and reactivity (Quesneau et al., 2020). This process is crucial for developing phenothiazine-coumarin hybrid dyes with desirable spectral features, particularly NIR-I emission in aqueous media.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including "[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate," is characterized by the presence of a phenothiazine core, which significantly influences its electronic and optical properties. The structure of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, has been elucidated using X-ray diffraction, revealing insights into the molecular configuration and interatomic distances that dictate the compound's reactivity and interaction with other molecules (Althoff et al., 2019).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including S-oxidation, which can be utilized for fluorogenic detection of reactive oxygen species (ROS). This capability makes them valuable tools in bioanalytical applications, where their reaction with ROS can be monitored through changes in fluorescence intensity (Quesneau et al., 2020).

Scientific Research Applications

Synthesis of Bioactive Compounds and Fluorescent Probes

A study revisited the N-alkylation of 2-methoxy-10H-phenothiazine, emphasizing its value as a building block for synthesizing bioactive compounds and fluorescent probes. The research focused on introducing substituents that can be converted into cationic or zwitterionic side chains, enhancing the polarity of hydrophobic molecular scaffolds. This approach led to the creation of phenothiazine-coumarin hybrid dyes with notable NIR-I emission in aqueous media, aiming at novel fluorescent markers for bioanalytical applications, including the detection of reactive oxygen species (ROS) (Quesneau et al., 2020).

Antitussive Agents Development

Research into the pharmacological activities of phenothiazine-10-carboxylic acid derivatives identified compounds with antitussive activity comparable to codeine. One specific compound, dimethyl-amino-ethoxy-ethyl phenothiazine-10-carboxylate, was highlighted for its strong antitussive efficacy, low toxicity, and minimal antispasmodic activity, suggesting its potential for clinical use as a non-narcotic cough suppressant (Chappel et al., 1958).

Nonaqueous Redox Flow Batteries

A study explored the functionalization of a phenothiazine core to develop soluble multi-electron-transfer organic redox couples for nonaqueous redox flow batteries. The synthesis and electrochemical analysis of new phenothiazine derivatives demonstrated their potential as two-electron donors compatible with nonaqueous electrolytes, offering insights for the design of redox flow batteries (Attanayake et al., 2019).

Mechanism of Action

The mechanism of action of “[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate” is not available in the retrieved papers. Phenothiazines are known to have a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic effects .

properties

IUPAC Name

2-(3-methoxyphenothiazin-10-yl)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)10-11-19-14-6-4-5-7-16(14)21-17-12-13(20-3)8-9-15(17)19;3-1(4)2(5)6/h4-9,12H,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDMCNQFONOULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)OC)SC3=CC=CC=C31.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methoxy-phenothiazin-10-yl)-ethyl]-dimethyl-amine

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